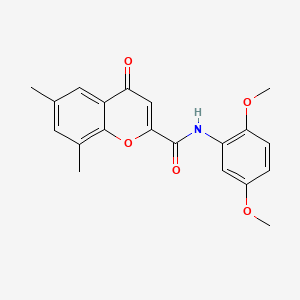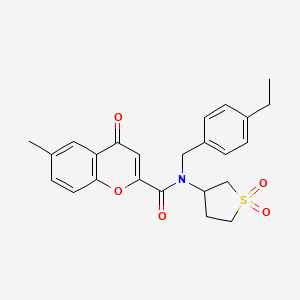![molecular formula C21H15BrN4O3S B14992736 N3-(4-bromophenyl)-7-methyl-5-oxo-N2-phenyl-5H-thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B14992736.png)
N3-(4-bromophenyl)-7-methyl-5-oxo-N2-phenyl-5H-thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N3-(4-BROMOPHENYL)-7-METHYL-5-OXO-N2-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-2,3-DICARBOXAMIDE is a complex heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, makes it an interesting subject for scientific research.
Méthodes De Préparation
The synthesis of N3-(4-BROMOPHENYL)-7-METHYL-5-OXO-N2-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-2,3-DICARBOXAMIDE typically involves multi-step reactions. One common method includes the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with α-bromo ketones. This reaction is often carried out under basic conditions using potassium tert-butoxide in tert-butanol . Another approach involves the use of vanadium oxide loaded on fluorapatite as a catalyst in a one-pot three-component reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thioethers or thiols.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.
Cyclization: Intramolecular cyclization can lead to the formation of different fused ring systems.
Common reagents used in these reactions include bromine, nitric acid, sulfuric acid, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N3-(4-BROMOPHENYL)-7-METHYL-5-OXO-N2-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-2,3-DICARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.
Comparaison Avec Des Composés Similaires
Similar compounds include other thiazolopyrimidine derivatives such as:
Thiazolo[3,2-a]pyrimidines: Known for their antimicrobial and anticancer activities.
Thiadiazolo[3,2-a]pyrimidines: These compounds also exhibit significant biological activities and are used in various medicinal applications.
Triazolo[3,4-b][1,3,4]thiadiazepines: These compounds are known for their antimicrobial properties.
Propriétés
Formule moléculaire |
C21H15BrN4O3S |
|---|---|
Poids moléculaire |
483.3 g/mol |
Nom IUPAC |
3-N-(4-bromophenyl)-7-methyl-5-oxo-2-N-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide |
InChI |
InChI=1S/C21H15BrN4O3S/c1-12-11-16(27)26-17(19(28)24-15-9-7-13(22)8-10-15)18(30-21(26)23-12)20(29)25-14-5-3-2-4-6-14/h2-11H,1H3,(H,24,28)(H,25,29) |
Clé InChI |
HNWATSIXKJUNML-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)N2C(=C(SC2=N1)C(=O)NC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-ethylphenyl)-6-(4-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B14992658.png)

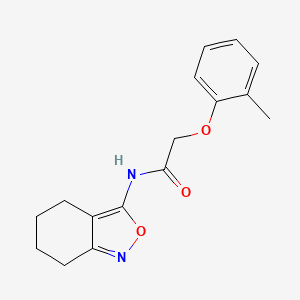
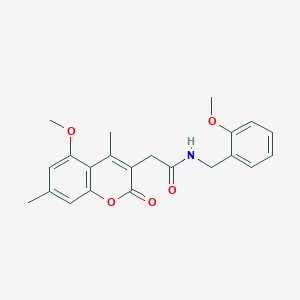
![2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B14992678.png)

![3-ethyl-6-(4-methoxyphenyl)-N-(3-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B14992693.png)
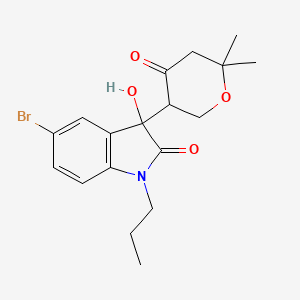
![N-tert-butyl-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B14992704.png)
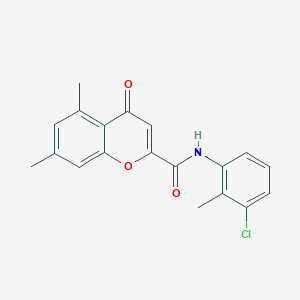

![N-butyl-4-methyl-N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzenesulfonamide](/img/structure/B14992722.png)
